2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide
Description
Properties
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[2-(2-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-27-18-5-3-2-4-15(18)10-11-23-21(26)13-30-22-9-7-17(24-25-22)16-6-8-19-20(12-16)29-14-28-19/h2-9,12H,10-11,13-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOLPHKPYCEEJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structure and potential therapeutic properties. This article explores its biological activity, mechanism of action, and relevant case studies.
Structural Characteristics
The compound features several notable structural elements:
- Pyridazine Ring : A six-membered aromatic ring containing two nitrogen atoms.
- Thioether Linkage : A sulfur atom connecting the pyridazine to the benzodioxole moiety.
- Acetamide Functional Group : Contributes to the compound's solubility and biological interactions.
Biological Activity
Preliminary studies have indicated that this compound may exhibit a range of biological activities, including:
- Antitumor Activity : Research suggests that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation.
- Anti-inflammatory Effects : The presence of the benzodioxole moiety is associated with anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Similar derivatives have shown effectiveness against various bacterial strains, indicating a possible role in treating infections.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Binding to key enzymes or receptors, altering their activity, which leads to downstream effects in cellular pathways.
- Receptor Modulation : Interacting with receptors involved in inflammation and pain pathways, thereby modulating physiological responses.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antitumor | Inhibition of cell proliferation in vitro | |
| Anti-inflammatory | Reduced levels of TNF-alpha in treated cells | |
| Antimicrobial | Effective against Gram-positive bacteria |
Case Study: Antitumor Efficacy
In a study examining the antitumor effects of related compounds, it was found that derivatives similar to this compound exhibited significant growth inhibition in various cancer cell lines. The study utilized MTT assays to assess cell viability and identified IC50 values that suggest potent antitumor activity.
Case Study: Anti-inflammatory Mechanism
A separate investigation focused on the anti-inflammatory properties of benzodioxole-containing compounds. The results indicated that these compounds could effectively reduce the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins in macrophage cultures. This suggests a potential application in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Structural and Functional Insights
- Pyridazine vs. Triazole/Thiadiazole Cores : The pyridazine ring in the target compound offers a planar, electron-deficient aromatic system, contrasting with the triazole (electron-rich) or thiadiazole (rigid, sulfur-containing) cores in analogs . This may influence π-π stacking interactions in enzyme binding pockets.
- Thioether Linkage : The thioether group in the target compound and analogs (e.g., compounds 7, 9) enhances stability compared to ethers or amines, while the sulfur atom may participate in hydrophobic interactions .
- Benzodioxole Substitution : The benzodioxole moiety is conserved across multiple analogs (e.g., ASN90, compound 28) due to its metabolic stability and ability to engage in hydrogen bonding via the dioxolane oxygen atoms .
Q & A
Q. What are the key synthetic pathways and critical reaction conditions for this compound?
The synthesis involves multi-step organic reactions, starting with substitution reactions of benzo[d][1,3]dioxole and pyridazine precursors. Critical steps include:
- Thioether formation : Coupling of pyridazine-thiol intermediates with chloroacetamide derivatives using bases like triethylamine in DMF .
- Purification : TLC or HPLC monitoring ensures intermediate purity (>95%) before proceeding to subsequent steps .
- Final amidation : Reaction of the thioether intermediate with 2-methoxyphenethylamine under reflux in anhydrous conditions . Optimal yields require controlled temperatures (60–80°C) and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are essential for structural validation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyridazine ring and benzo[d][1,3]dioxole substitution .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion) and detects trace impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures ≥98% purity for biological assays .
Q. What structural motifs contribute to its biological activity?
- Benzo[d][1,3]dioxole : Enhances metabolic stability and modulates receptor binding via π-π stacking .
- Pyridazine-thioacetamide core : Facilitates hydrogen bonding with enzymatic targets (e.g., kinases) .
- 2-Methoxyphenethyl group : Improves blood-brain barrier permeability in CNS-targeted studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize potency and selectivity?
SAR strategies include:
- Pyridazine substitution : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at position 6 improves enzymatic inhibition (IC₅₀ reduction by 40–60%) .
- Thioether linker modification : Replacing sulfur with sulfone reduces off-target reactivity in hepatic assays .
- Phenethyl group diversification : Alkoxy substitutions (e.g., 3-methoxy vs. 4-methoxy) alter logP values and cellular uptake (Table 1) .
Table 1: Impact of Substituents on Physicochemical Properties
| Substituent Position | logP | Solubility (µM) | IC₅₀ (nM) |
|---|---|---|---|
| 2-Methoxy | 3.2 | 12.5 | 85 |
| 3-Methoxy | 2.8 | 18.7 | 120 |
| 4-Methoxy | 3.5 | 8.3 | 65 |
| Data derived from analogs in . |
Q. How should researchers resolve contradictory activity data across assays?
- Reproducibility checks : Validate assay conditions (e.g., ATP concentrations in kinase assays) to rule out false positives .
- Metabolic interference : Use LC-MS to identify metabolite interference in cell-based vs. cell-free assays .
- Batch variability : Compare HPLC purity profiles of compound batches; impurities >2% can skew EC₅₀ values .
Q. What in silico methods predict target interactions and off-target risks?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinase ATP pockets (e.g., EGFR, CDK2) .
- Pharmacophore screening : Identify off-target risks (e.g., cytochrome P450 inhibition) using SwissTargetPrediction .
- MD simulations : AMBER or GROMACS assess stability of ligand-protein complexes over 100-ns trajectories .
Q. How to evaluate metabolic stability and degradation pathways?
- Microsomal assays : Incubate with human liver microsomes (HLM) and NADPH; monitor parent compound depletion via LC-MS .
- Degradant identification : Major pathways include oxidative cleavage of the dioxole ring (CYP3A4-mediated) and thioether hydrolysis .
Q. What strategies assess synergistic effects with known therapeutics?
- Combination index (CI) : Use Chou-Talalay method in cell viability assays (CI <1 indicates synergy) .
- Transcriptomic profiling : RNA-seq identifies pathways co-regulated with standard drugs (e.g., PI3K/AKT with doxorubicin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
